molecular formula C21H23NO3 B2864073 2-(3,4-Dimethoxybenzoyl)-6-phenyl-2-azaspiro[3.3]heptane CAS No. 2380040-10-6

2-(3,4-Dimethoxybenzoyl)-6-phenyl-2-azaspiro[3.3]heptane

Cat. No.: B2864073
CAS No.: 2380040-10-6
M. Wt: 337.419
InChI Key: ZPJARKBTRVQSIT-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxybenzoyl)-6-phenyl-2-azaspiro[3.3]heptane is a complex organic compound characterized by its unique spirocyclic structure. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxybenzoyl)-6-phenyl-2-azaspiro[3.3]heptane typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxybenzaldehyde and 6-phenyl-2-azaspiro[3.3]heptane. The key steps in the synthesis may involve:

    Condensation Reaction: The initial step often involves the condensation of 3,4-dimethoxybenzaldehyde with an appropriate amine to form an imine intermediate.

    Cyclization: The imine intermediate undergoes cyclization to form the spirocyclic core.

    Methanone Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxybenzoyl)-6-phenyl-2-azaspiro[3.3]heptane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to yield reduced derivatives.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of phenolic derivatives.

Scientific Research Applications

2-(3,4-Dimethoxybenzoyl)-6-phenyl-2-azaspiro[3.3]heptane has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxybenzoyl)-6-phenyl-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets. The compound may act by:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.

    Pathways Involved: The compound may influence pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • (3,4-Dimethoxyphenyl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)ethanone
  • (3,4-Dimethoxyphenyl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)propanone

Uniqueness

2-(3,4-Dimethoxybenzoyl)-6-phenyl-2-azaspiro[3.3]heptane is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Its methoxy groups and spirocyclic core contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3/c1-24-18-9-8-16(10-19(18)25-2)20(23)22-13-21(14-22)11-17(12-21)15-6-4-3-5-7-15/h3-10,17H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJARKBTRVQSIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CC3(C2)CC(C3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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